molecular formula C13H11ClOZn B14882431 3-PhenoxybenZylZinc chloride

3-PhenoxybenZylZinc chloride

Cat. No.: B14882431
M. Wt: 284.1 g/mol
InChI Key: QCQXJGVLRAHEDF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzylzinc chloride is an organozinc compound with the molecular formula C13H11ClOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability in certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzylzinc chloride can be synthesized through the reaction of 3-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of zinc powder in THF.
  • Addition of 3-phenoxybenzyl chloride to the zinc solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: Under specific conditions, it can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can participate in reduction reactions, often in the presence of suitable catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel can facilitate reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to various substituted benzyl derivatives.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of reduced benzyl compounds.

Scientific Research Applications

3-Phenoxybenzylzinc chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzylzinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzyl chloride: A precursor to 3-Phenoxybenzylzinc chloride, used in similar reactions.

    Phenylzinc chloride: Another organozinc compound with similar reactivity but different substituents.

    Benzylzinc chloride: Similar in structure but lacks the phenoxy group.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required.

Properties

Molecular Formula

C13H11ClOZn

Molecular Weight

284.1 g/mol

IUPAC Name

chlorozinc(1+);1-methanidyl-3-phenoxybenzene

InChI

InChI=1S/C13H11O.ClH.Zn/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1

InChI Key

QCQXJGVLRAHEDF-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.